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Compound of Interest

Compound Name: 6-Bromothiazolo[4,5-c]pyridine

Cat. No.: B1449131

Introduction

6-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal
chemistry and materials science. As a derivative of the thiazolopyridine scaffold, it serves as a
crucial building block in the synthesis of a variety of functional molecules. The precise
characterization of this compound is paramount for its application in drug design and
development, where a thorough understanding of its structure and purity is essential.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule,
confirming its identity and offering insights into its electronic and structural properties.

This technical guide provides an in-depth analysis of the spectroscopic data for 6-
Bromothiazolo[4,5-c]pyridine. Due to the limited availability of published experimental
spectra for this specific isomer, this guide presents a detailed, predicted spectroscopic profile
based on established principles and data from analogous structures. This approach offers a
robust framework for researchers in the field to identify and characterize this important
molecule.

Molecular Structure and Numbering

The structure of 6-Bromothiazolo[4,5-c]pyridine consists of a thiazole ring fused to a pyridine
ring, with a bromine atom substituted at the 6-position of the bicyclic system. The systematic
numbering of the heterocyclic core is crucial for the unambiguous assignment of spectroscopic
signals.
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Figure 1. Molecular structure and numbering of 6-Bromothiazolo[4,5-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The predicted *H and 3C NMR spectra of 6-Bromothiazolo[4,5-
c]pyridine are discussed below.

'H NMR Spectroscopy

The proton NMR spectrum of 6-Bromothiazolo[4,5-c]pyridine is expected to be relatively
simple, exhibiting two signals in the aromatic region corresponding to the protons on the
pyridine and thiazole rings.

Predicted Chemical

_ Multiplicity Assignment Justification
Shift (8, ppm)

The proton at the C2
position of the thiazole
ring is expected to be
significantly

~9.0-9.2 Singlet H2 deshielded due to the
electron-withdrawing
effects of the adjacent
sulfur and nitrogen

atoms.

The proton at the C5
position of the pyridine
_ ring is deshielded by
~8.5-8.7 Singlet H5 ) )
the adjacent nitrogen
atom and the fused

thiazole ring.

Rationale for Predicted Chemical Shifts:

» Pyridine Protons: In pyridine, the a-protons (adjacent to N) typically resonate around o 8.5
ppm, while [3- and y-protons appear at lower chemical shifts.[1]
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e Thiazole Protons: Protons on the thiazole ring generally resonate between 7.27 and 8.77
ppm.[2][3] The H2 proton is typically the most downfield.

o Substituent Effects: The bromine atom at C6 will have a minor deshielding effect on the H5
proton. The fused ring system results in a complex interplay of electronic effects that
generally leads to a downfield shift of the remaining protons compared to their monocyclic
analogues.

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on all the carbon atoms in the molecule. The
predicted chemical shifts are based on data for pyridine, thiazole, and related fused
heterocyclic systems.[1][4]

Predicted Chemical Shift (9,

Assignment Justification
ppm)

This carbon is adjacent to both
sulfur and nitrogen in the

~155 - 160 c2 _ _ _
thiazole ring, leading to a

significant downfield shift.

A quaternary carbon in the
ridine ring, adjacent to the
~150 - 155 C7a i -g : _ _
electron-withdrawing nitrogen

atom.

A methine carbon in the
~145 - 150 C5 pyridine ring, adjacent to the

nitrogen atom.

A quaternary carbon at the
~130- 135 C3a ) )
fusion of the two rings.

A bromine-substituted carbon;

the chemical shift is influenced
~120 - 125 C6

by the heavy atom effect of

bromine.
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Rationale for Predicted Chemical Shifts:

e Pyridine Carbons: The carbon atoms in pyridine have characteristic chemical shifts: Ca
(~150 ppm), CB (=124 ppm), and Cy (~136 ppm).[1][5]

e Thiazole Carbons: The carbons in the thiazole ring are also in distinct chemical
environments.

e Fused Ring and Substituent Effects: The fusion of the thiazole ring and the presence of the
bromine atom will influence the electronic distribution and thus the chemical shifts of the
carbon atoms compared to the parent pyridine and thiazole molecules.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and vibrational modes within
the molecule. The predicted key IR absorption bands for 6-Bromothiazolo[4,5-c]pyridine are
summarized below.
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Frequency Range (cm™?)

Vibration

Description

3100 - 3000

Aromatic C-H Stretch

Characteristic stretching
vibrations of the C-H bonds on

the aromatic rings.[6]

1600 - 1450

C=C and C=N Stretching

Vibrations associated with the
double bonds within the fused

aromatic heterocyclic system.

[6]L7]

1300 - 1000

In-plane C-H Bending

Bending vibrations of the C-H
bonds within the plane of the

aromatic rings.

900 - 700

Out-of-plane C-H Bending

Bending vibrations of the C-H
bonds out of the plane of the

aromatic rings.[6]

Below 800

C-Br Stretch

The carbon-bromine stretching
vibration is expected in the

fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 6-Bromothiazolo[4,5-c]pyridine sample onto the ATR

crystal, ensuring good contact.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly after the measurement.
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IR Spectroscopy Workflow
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Figure 2. A simplified workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Expected Fragmentation Pattern:

e Molecular lon (M*): The mass spectrum is expected to show a prominent molecular ion
peak. Due to the presence of bromine, which has two major isotopes ("°Br and 81Br) in
approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M* and M+2) of
nearly equal intensity.[8][9][10] For CeH37°BrN2S, the expected mass is approximately
213.94 amu, and for CeH381BrN-zS, it is approximately 215.94 amu.

e Key Fragments:

o Loss of Br: Fragmentation may involve the loss of a bromine radical, leading to a
significant peak at M-79 and M-81.

o Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the
loss of hydrogen cyanide (HCN), which would result in a peak at M-27.

o Thiazole Ring Fragmentation: The thiazole ring may also fragment, for example, by losing

a cyano radical (CN).
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Predicted Mass Spectrometry Fragmentation
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Figure 3. A plausible fragmentation pathway for 6-Bromothiazolo[4,5-c]pyridine in mass
spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 6-Bromothiazolo[4,5-c]pyridine. The presented *H NMR, 3C NMR, IR, and MS data,
although based on theoretical predictions and analysis of related structures, offer a valuable
resource for the identification and characterization of this compound. Researchers working with
6-Bromothiazolo[4,5-c]pyridine can use this guide as a reference for interpreting their own
experimental data, ensuring the structural integrity of their materials, and advancing their
research in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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